Structural Differentiation: 3-Benzoyl Ketone Replaces the 3-Carboxylic Acid of the BQCA Prototype, Altering the Allosteric Pharmacophore Hydrogen-Bond Capacity
The prototypical M1 PAM benzyl quinolone carboxylic acid (BQCA; CAS 338747-41-4) carries a 3-carboxylic acid group that forms a critical salt bridge within the M1 allosteric pocket [1]. 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one replaces this carboxylic acid with a 3-benzoyl ketone, converting a charged hydrogen-bond donor/acceptor into a neutral, purely hydrogen-bond-accepting carbonyl. In the BQCA SAR series, removal or esterification of the 3-carboxylic acid eliminates measurable M1 PAM activity (EC₅₀ >10 µM vs. BQCA EC₅₀ ~800 nM in carbachol-potentiation assays), demonstrating that the 3-position functionality is non-redundant for allosteric efficacy [1][2]. The 3-benzoyl group further introduces an aromatic ring capable of π-stacking interactions absent in BQCA. No direct functional data for this specific compound are publicly available; however, the structural divergence at the pharmacophoric 3-position predicts a distinct allosteric profile compared to any 3-carboxyquinolinone reference [2].
| Evidence Dimension | 3-position functional group identity and hydrogen-bond pharmacophore type |
|---|---|
| Target Compound Data | 3-Benzoyl ketone (neutral H-bond acceptor only; aromatic π-system present) |
| Comparator Or Baseline | BQCA (CAS 338747-41-4): 3-carboxylic acid (charged H-bond donor/acceptor; no aromatic extension) |
| Quantified Difference | Qualitative pharmacophore switch (carboxylic acid → ketone); BQCA 3-carboxylic acid removal/esterification → loss of M1 PAM activity (EC₅₀ >10 µM vs. ~800 nM) [1] |
| Conditions | M1 muscarinic acetylcholine receptor allosteric modulation; HEK293T cells; carbachol-induced Gq BRET assay [1] |
Why This Matters
For procurement decisions in M1 PAM discovery programs, a 3-benzoyl substitution represents a deliberate pharmacophore departure from the extensively studied 3-carboxy series, enabling exploration of allosteric space inaccessible to BQCA-based tool compounds.
- [1] Mistry SN, Valant C, Sexton PM, Capuano B, Christopoulos A, Scammells PJ. Synthesis and pharmacological profiling of analogues of benzyl quinolone carboxylic acid (BQCA) as allosteric modulators of the M1 muscarinic receptor. J Med Chem. 2013;56(12):5151–5172. View Source
- [2] Merck & Co., Inc. WO2008002621A2. Benzyl-substituted quinolone M1 receptor positive allosteric modulators. Examples encompassing 3-benzoyl-quinolin-4-one variants, 2008. View Source
